molecular formula C14H11N5O2S B2667002 2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine CAS No. 1325687-41-9

2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine

Cat. No.: B2667002
CAS No.: 1325687-41-9
M. Wt: 313.34
InChI Key: WPBVMIFXKRWMOK-UHFFFAOYSA-N
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Description

2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, an azetidine ring, and a pyrazine ring

Scientific Research Applications

2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of innovative synthetic methodologies.

Mechanism of Action

This compound acts as a modulator of the CCR6 receptor . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The azetidine ring is then introduced via nucleophilic substitution reactions, and finally, the pyrazine ring is incorporated through condensation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

    Condensation: The pyrazine ring can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines. Substitution reactions on the azetidine ring can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyridine
  • 2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzene
  • 2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}furan

Uniqueness

What sets 2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness can translate into distinct biological activities, making it a valuable compound for various research applications.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and versatile applications. Its synthesis involves complex multi-step reactions, and it can undergo various chemical transformations. The compound holds promise in fields such as medicinal chemistry, materials science, and organic synthesis, making it a valuable subject of study for researchers.

Properties

IUPAC Name

pyrazin-2-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c20-14(10-6-15-3-4-16-10)19-7-9(8-19)13-17-12(18-21-13)11-2-1-5-22-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBVMIFXKRWMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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